molecular formula C9H7IO2 B6204119 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 281678-74-8

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No. B6204119
CAS RN: 281678-74-8
M. Wt: 274.05 g/mol
InChI Key: POEBFLRQPCGCSA-UHFFFAOYSA-N
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Description

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound with the CAS Number: 281678-74-8 . It has a molecular weight of 274.06 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Synthesis Analysis

The synthesis of benzofuran derivatives, such as this compound, often involves the cyclization of ortho-hydroxystilbenes, mediated by hypervalent iodine reagents . Other methods include the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones . Palladium nanoparticles have also been used to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .


Molecular Structure Analysis

The IUPAC name for this compound is 5-iodo-2,3-dihydrobenzofuran-7-carbaldehyde . The InChI code is 1S/C9H7IO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 274.06 .

Safety and Hazards

The safety data sheet for 2,3-Dihydro-1-benzofuran-7-carbaldehyde, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "iodine", "sodium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-hydroxybenzaldehyde is reacted with iodine and sodium hydroxide in acetic acid to form 5-iodo-2-hydroxybenzaldehyde.", "Step 2: 5-iodo-2-hydroxybenzaldehyde is reduced using sodium borohydride in acetic acid to form 5-iodo-2-hydroxybenzyl alcohol.", "Step 3: 5-iodo-2-hydroxybenzyl alcohol is reacted with acetic anhydride and sulfuric acid to form 5-iodo-2-acetoxybenzyl alcohol.", "Step 4: 5-iodo-2-acetoxybenzyl alcohol is dehydrated using sulfuric acid to form 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde.", "Step 5: The product is purified using a mixture of sodium sulfate and sodium chloride, followed by water." ] }

CAS RN

281678-74-8

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C9H7IO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2

InChI Key

POEBFLRQPCGCSA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2C=O)I

Purity

95

Origin of Product

United States

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